

# 4-Chloro-2,N-dimethylaniline: Technical Profile & Synthesis Guide[1]

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## Compound of Interest

Compound Name: 4-Chloro-2,N-dimethylaniline

CAS No.: 30273-07-5

Cat. No.: B13503585

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## Executive Summary

**4-Chloro-2,N-dimethylaniline** (CAS: 30273-07-5) is a specialized secondary amine intermediate used primarily in the synthesis of formamidine agrochemicals and specific azo dye precursors.[1] Chemically, it is defined as N-methyl-2-methyl-4-chloroaniline, featuring a chlorine atom at the para position and a methyl group at the ortho position relative to the amine, which itself bears a single methyl substituent.

This compound serves as a critical metabolic marker and synthetic precursor for Chlordimeform, a historically significant acaricide. Its structural motif—combining electron-donating alkyl/amino groups with an electron-withdrawing halogen—creates a unique electronic profile that researchers exploit for electrophilic aromatic substitution and coupling reactions in drug discovery and pesticide development.

## Physicochemical Characterization

The following data aggregates experimental values and high-confidence computational estimates for CAS 30273-07-5.

### Table 1: Core Physicochemical Properties

| Property             | Value                              | Context/Notes  |
|----------------------|------------------------------------|--|
| CAS Number           | 30273-07-5                         | Specific to the N-methyl, 2-methyl isomer.[1]                |
| IUPAC Name           | N,2-Dimethyl-4-chloroaniline       | Also: N-methyl-4-chloro-o-toluidine.                         |
| Molecular Formula    | C <sub>9</sub> H <sub>12</sub> ClN |  |
| Molecular Weight     | 169.65 g/mol                       |  |
| Physical State       | Liquid / Low-melting Solid         | Viscous oil at RT; crystallizes upon cooling.                |
| Boiling Point        | 261°C                              | At 760 mmHg (Predicted/Experimental).                        |
| Density              | 1.134 g/cm <sup>3</sup>            | At 20°C.   |
| Flash Point          | 111.6°C                            | Closed Cup.  |
| Vapor Pressure       | 0.0119 mmHg                        | At 25°C.   |
| LogP (Octanol/Water) | 3.10                               | Indicates high lipophilicity; potential for bioaccumulation. |
| pKa (Conjugate Acid) | ~3.5 - 4.0                         | Lower than typical anilines due to Cl- withdrawing effect.   |

## Synthetic Architecture

The synthesis of **4-Chloro-2,N-dimethylaniline** requires precise control to prevent over-methylation (forming the quaternary ammonium salt or tertiary amine) or under-reaction. The most robust industrial and laboratory protocol involves the Reductive Amination of 4-chloro-2-methylaniline.

## Protocol A: Selective Monomethylation (Eschweiler-Clarke Modification)

**Principle:** This method utilizes formaldehyde as the carbon source and formic acid as the hydride donor. By controlling stoichiometry and temperature, the reaction can be arrested at the secondary amine stage, though traces of the tertiary amine (N,N-dimethyl) are common byproducts.

**Step-by-Step Methodology:**

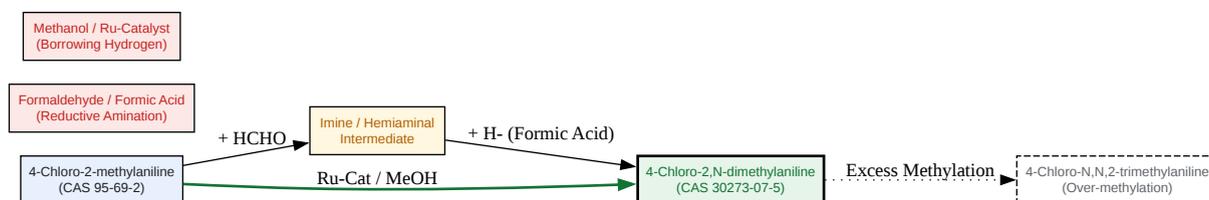
- **Reagent Prep:** Charge a round-bottom flask with 4-chloro-2-methylaniline (1.0 eq).
- **Acidification:** Add Formic Acid (98%) (3.0 eq) dropwise at 0°C.
- **Addition:** Add Formaldehyde (37% aq) (1.1 eq) slowly to minimize exothermic runaway.
- **Reflux:** Heat the mixture to 100°C for 4–6 hours. Evolution of CO<sub>2</sub> indicates active reduction.
- **Quench & Workup:** Cool to RT. Basify with NaOH (20% aq) to pH > 10. Extract with Dichloromethane (DCM).
- **Purification:** The crude oil often contains unreacted primary amine and some tertiary amine. Purify via fractional distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

## Protocol B: Ruthenium-Catalyzed N-Methylation

For high-value research applications requiring >98% selectivity, transition metal catalysis is preferred over traditional alkylation.

- **Catalyst:** [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> with a phosphine ligand.
- **Methyl Source:** Methanol (acts as both solvent and alkylating agent via "borrowing hydrogen" mechanism).
- **Conditions:** 120°C in a sealed tube. This yields the mono-N-methylated product with minimal waste.

## Visualization: Synthetic Pathways[1][2]



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Figure 1: Synthetic routes to **4-Chloro-2,N-dimethylaniline** showing reductive amination and catalytic methylation pathways.

## Reactivity & Metabolic Significance

Understanding the reactivity of **4-Chloro-2,N-dimethylaniline** is crucial for drug design, particularly in predicting metabolic stability and potential toxicity.

### Chemical Reactivity[4]

- **N-Acylation:** The secondary amine is highly nucleophilic. Reaction with acid chlorides (e.g., dimethylcarbamoyl chloride) yields urea derivatives or formamidines.
- **Electrophilic Aromatic Substitution:** The ring is activated by the amine and methyl groups but deactivated by the chlorine. Substitution (e.g., nitration) occurs primarily ortho to the amine (position 6), as position 4 is blocked by chlorine and position 2 by methyl.

### Biological Pathway: The Chlordimeform Connection

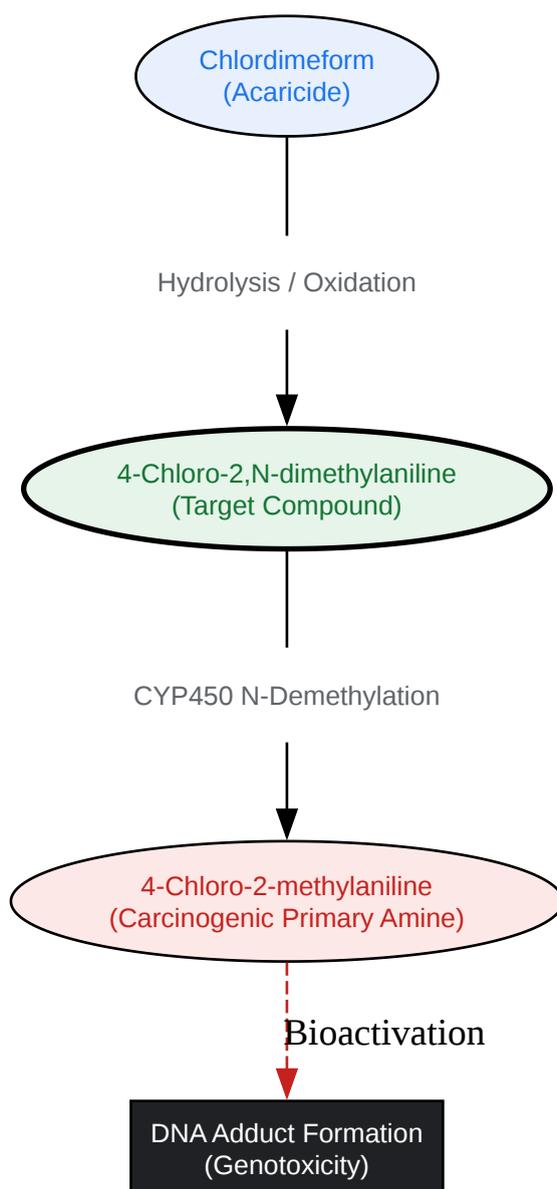
This compound is a primary metabolite of Chlordimeform, a pesticide banned in many jurisdictions due to carcinogenicity. In biological systems, Chlordimeform undergoes oxidative N-demethylation.

Metabolic Cascade:

- Chlordimeform (Tertiary formamidine) → Hydrolysis/Oxidation.

- **4-Chloro-2,N-dimethylaniline** (Secondary amine) → Formed via cleavage of the formamidine moiety.
- 4-Chloro-2-methylaniline (Primary amine) → Formed via further N-demethylation (CYP450 mediated).
- DNA Adducts: The primary amine metabolite is bioactivated to hydroxylamines, which form covalent adducts with DNA, leading to genotoxicity.

## Visualization: Metabolic Degradation Pathway



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Figure 2: Metabolic degradation pathway illustrating the link between Chlordimeform and **4-Chloro-2,N-dimethylaniline**.

## Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (H302) or inhaled.
- Carcinogenicity: Suspected carcinogen.[2] Structurally related to 4-chloro-o-toluidine (Group 2A Carcinogen).
- Irritation: Causes skin and eye irritation (H315, H319).[3][4]

Mandatory PPE:

- Respiratory: Full-face respirator with organic vapor cartridges (due to volatility and toxicity).
- Dermal: Nitrile or Butyl rubber gloves (0.11mm min thickness). Double-gloving recommended.
- Engineering Controls: All handling must occur within a certified chemical fume hood.

Spill Response:

- Evacuate area and ventilate.[5][3][4][6]
- Adsorb with inert material (vermiculite or sand).
- Do not use combustible materials (sawdust).
- Dispose of as hazardous organic waste (Incineration).

## References

- LookChem. (2025).[6] **4-Chloro-2,N-dimethylaniline** CAS 30273-07-5 Chemical Properties and Synthesis. Retrieved from [[Link](#)]

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- IARC Monographs. (1990). Occupational Exposures to Chloroanilines and their derivatives. International Agency for Research on Cancer.[2] Retrieved from [[Link](#)]

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